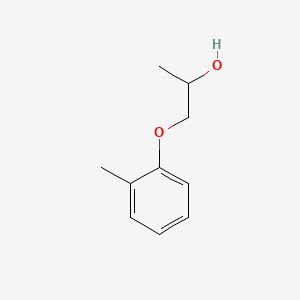

1-(2-Methylphenoxy)-2-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-5-3-4-6-10(8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIQEWJJVXFCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962944 | |

| Record name | 1-(2-Methylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4317-61-7 | |

| Record name | 1-(2-Methylphenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4317-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-(o-tolyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(2-Methylphenoxy)-2-propanol

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 1-(2-Methylphenoxy)-2-propanol (CAS No. 4317-61-7). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document consolidates key data points, outlines detailed experimental protocols for property determination, and discusses the compound's applications. While measured spectroscopic data is not widely available, a detailed predictive analysis of its expected NMR and IR spectra is provided to aid in characterization. All information is grounded in authoritative sources to ensure scientific integrity and support laboratory and research applications.

Chemical Identity and Overview

This compound, also known as 1-(o-tolyloxy)propan-2-ol, is an aromatic ether alcohol. Its structure, featuring a hydrophilic secondary alcohol group and a hydrophobic methylphenoxy moiety, imparts amphiphilic characteristics. This makes it a subject of interest as a solvent, chemical intermediate, and potential component in formulated products.

Structure:

-

IUPAC Name: this compound

-

Synonyms: 1-(o-Tolyloxy)-2-propanol, 1-(o-Cresoxy)-2-propanol[1]

-

Molecular Formula: C₁₀H₁₄O₂[1]

-

Molecular Weight: 166.22 g/mol [2]

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, application, and purification. The compound exists as a clear, colorless to pale yellow liquid at room temperature.[1]

| Property | Value | Source(s) |

| Appearance | Clear, Colorless to Pale Yellow Liquid | TCI Chemicals[1] |

| Boiling Point | 130 °C @ 12 mmHg (1.6 kPa) | ChemicalBook, TCI[1][2] |

| Density | 1.04 g/cm³ (at 20°C) | TCI Chemicals[1] |

| Refractive Index (n₂₀/D) | 1.5180 - 1.5210 | TCI Chemicals[2] |

| Flash Point | 109 °C | TCI Chemicals[2] |

| Melting Point | Data not available | TCI Chemicals[1] |

| Solubility | Data not available | TCI Chemicals[1] |

Note on Solubility: While quantitative data is unavailable, the amphiphilic structure suggests miscibility with common organic solvents (e.g., ethanol, acetone) and limited solubility in water.

Spectroscopic Analysis (Predictive)

3.1 Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aromatic Protons (C₆H₄): Four protons on the benzene ring are expected to appear as a complex multiplet in the range of δ 6.8-7.2 ppm . The substitution pattern will lead to overlapping signals.

-

Methine Proton (CH-OH): This proton, adjacent to the hydroxyl and ether linkage, will likely appear as a multiplet around δ 4.0-4.3 ppm .

-

Methylene Protons (CH₂-O): The two protons of the methylene group adjacent to the ether oxygen are diastereotopic. They are expected to resonate as a multiplet, likely two doublets of doublets, around δ 3.8-4.0 ppm .

-

Aromatic Methyl Protons (Ar-CH₃): The methyl group on the aromatic ring should produce a singlet at approximately δ 2.2-2.3 ppm .

-

Alcohol Proton (OH): A broad singlet is expected, with a chemical shift that can vary (typically δ 1.5-3.5 ppm ) depending on concentration, solvent, and temperature.

-

Aliphatic Methyl Protons (CH-CH₃): The methyl group on the propanol backbone will appear as a doublet around δ 1.2-1.3 ppm , split by the adjacent methine proton.

3.2 Predicted ¹³C NMR Spectrum

The carbon NMR spectrum should display 10 unique signals corresponding to the ten carbon atoms.

-

Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range. The carbon attached to the ether oxygen (C-O) will be the most downfield (~δ 155-158 ppm), while the carbon bearing the methyl group will also be downfield (~δ 130-135 ppm).

-

Methine Carbon (CH-OH): Expected to appear around δ 68-72 ppm .

-

Methylene Carbon (CH₂-O): Expected to appear around δ 72-76 ppm .

-

Aliphatic Methyl Carbon (CH-CH₃): Expected around δ 16-20 ppm .

-

Aromatic Methyl Carbon (Ar-CH₃): Expected around δ 15-18 ppm .

3.3 Predicted Infrared (IR) Spectrum

The IR spectrum provides information about the functional groups present.

-

O-H Stretch: A strong, broad absorption band characteristic of an alcohol will appear in the region of 3200-3600 cm⁻¹ . The broadness is due to hydrogen bonding.

-

C-H Stretch (Aromatic): Sharp peaks will be observed just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Multiple sharp peaks will appear just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹).

-

C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong, characteristic peak for the aryl-alkyl ether linkage should appear around 1220-1260 cm⁻¹ .

-

C-O Stretch (Alcohol): A strong peak for the secondary alcohol C-O bond will be present in the 1050-1150 cm⁻¹ region.

Safety, Handling, and Storage

This information is derived from the Safety Data Sheet (SDS) provided by TCI Chemicals for this compound, CAS 4317-61-7.[1]

-

Hazard Classification: According to Regulation (EC) No 1272/2008, this product does not meet the criteria for classification in any hazard class. It has no assigned hazard pictograms, signal word, or hazard statements.[1]

-

First Aid Measures:

-

Inhalation: Remove to fresh air. Seek medical attention if you feel unwell.[1]

-

Skin Contact: Remove contaminated clothing and wash skin with plenty of water. If irritation occurs, seek medical advice.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

-

Ingestion: Rinse mouth. Seek medical attention if you feel unwell.[1]

-

-

Handling: Wash hands and face thoroughly after handling. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[1]

-

Storage: Keep container tightly closed. Store in a cool, dark place away from incompatible materials such as oxidizing agents.[1]

Experimental Protocols for Physical Property Determination

For researchers needing to verify the physical properties of this compound, the following standard laboratory protocols are provided.

5.1 Micro-Scale Boiling Point Determination

This method is ideal for determining the boiling point with a minimal amount of sample (as little as 0.2 mL).[3] The principle relies on observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

Methodology:

-

Apparatus Setup: Attach a small test tube (e.g., 6 x 50 mm) to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[4]

-

Sample Addition: Add a few drops of this compound into the test tube to a depth of about 1.5-2.0 cm.[4]

-

Capillary Insertion: Place a small, sealed-end capillary tube (or a Bell capillary) open-end-down into the liquid.[3][4]

-

Heating: Place the entire assembly into a heating apparatus, such as a Thiele tube or a melting point apparatus.[4]

-

Observation: Heat the apparatus slowly (approx. 2°C per minute) as you approach the expected boiling point.[5] A stream of bubbles will emerge from the inverted capillary.

-

Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges.[4] Alternatively, note the temperature when heating is stopped, and the liquid just begins to re-enter the capillary tube.

Caption: Workflow for micro-scale boiling point determination.

5.2 Density Determination using a Pycnometer

A pycnometer is a flask with a precisely known volume used to measure the density of a liquid with high accuracy.[6]

Methodology:

-

Preparation: Thoroughly clean and dry the pycnometer. Record its empty mass (m_pyc).

-

Calibration (Optional but Recommended): Fill the pycnometer with deionized water of a known temperature and record the mass (m_water). Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Sample Filling: Fill the pycnometer with this compound. Ensure no air bubbles are present. Insert the stopper and allow any excess liquid to overflow.

-

Equilibration & Weighing: Bring the filled pycnometer to a constant, recorded temperature (e.g., 20.0°C) in a water bath. Dry the exterior completely and weigh it to get the total mass (m_total).

-

Calculation:

-

Mass of the liquid (m_liquid) = m_total - m_pyc.

-

Volume of the liquid (V_liquid) = Volume of the pycnometer.

-

Density (ρ) = m_liquid / V_liquid.

-

Caption: Pycnometer method for precise density measurement.

5.3 Refractive Index Measurement using an Abbe Refractometer

The refractive index is a fundamental physical property that is highly sensitive to purity. An Abbe refractometer is the standard instrument for this measurement.

Methodology:

-

Calibration: Calibrate the instrument using a standard sample with a known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[7]

-

Prism Cleaning: Ensure the surfaces of the measuring and illuminating prisms are impeccably clean using a soft tissue and a suitable solvent (e.g., ethanol or acetone).[7]

-

Sample Application: Place 2-3 drops of this compound onto the surface of the measuring (lower) prism.[7]

-

Prism Closure: Gently close the hinged prism assembly and lock it. Ensure the liquid forms a thin, uniform film.[7]

-

Measurement:

-

Turn on the light source.

-

Look through the eyepiece and turn the coarse adjustment handwheel until the light and dark fields are visible.

-

Adjust the compensator dial to eliminate any color fringe at the borderline, creating a sharp black-and-white interface.

-

Use the fine adjustment to center the borderline exactly on the crosshairs.

-

-

Reading: Depress the display switch (if applicable) and read the refractive index from the scale. Record the temperature, as refractive index is temperature-dependent.[1]

Caption: Standard operating procedure for an Abbe refractometer.

Applications in Pharmaceutical and Chemical Research

Phenoxy propanol derivatives are valued for their versatility. While specific applications for this compound are not widely documented, the properties of the broader class of phenoxy-propanols suggest its utility in several areas relevant to researchers.

-

Solvent and Intermediate: Its excellent solvency for resins, oils, and other complex organic molecules makes it a valuable solvent in the formulation of coatings, inks, and adhesives.[8] In pharmaceutical sciences, related compounds like 1-phenoxy-2-propanol are used as solvents for a wide range of active ingredients in topical and injectable medications, helping to enhance drug bioavailability.[9]

-

Preservative: Many phenoxy propanols exhibit broad-spectrum antimicrobial activity, making them effective preservatives in cosmetics, personal care products, and some topical pharmaceutical formulations, protecting them from contamination.[10]

-

Building Block for Synthesis: As a functionalized alcohol, it can serve as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel agrochemicals and pharmaceuticals.[8] Research into novel phenoxy-propan-2-ol derivatives has shown potential in developing new anticancer agents, highlighting the core structure's relevance in drug discovery.[11]

References

-

Ultramicro-Boiling-Point Determination. (2000). Journal of Chemical Education. Available at: [Link]

-

Density Measurement | Your Essential Guide. METTLER TOLEDO. Available at: [Link]

-

Boiling Point Determination. chemconnections.org. Available at: [Link]

-

How to Determine Boiling Points on the Microscale. (2013). Chemtips. Available at: [Link]

-

Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. (2018). Journal of Chemical Education. Available at: [Link]

-

How an Abbe Refractometer Works. HINOTEK. Available at: [Link]

-

Phenoxy Propanol: Applications and Benefits in Various Industries. (2024). Tristar Intermediates. Available at: [Link]

-

Micro Boiling Point Determination. chymist.com. Available at: [Link]

-

SOP Abbe Refractometer. Scribd. Available at: [Link]

-

Phenoxy Propanol: Key Properties, Uses & Industry Trends. Helios Tarde. Available at: [Link]

-

Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. (2023). PubMed. Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound | 4317-61-7 | TCI EUROPE N.V. [tcichemicals.com]

- 3. co.monmouth.nj.us [co.monmouth.nj.us]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | 4317-61-7 [sigmaaldrich.cn]

- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820) [hmdb.ca]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. 1-Phenoxy-2-propanol(770-35-4) 1H NMR [m.chemicalbook.com]

- 10. 1-Methoxy-2-propanol(107-98-2) 13C NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

A Technical Guide to the Chemical Structure, Synthesis, and Analysis of 1-(2-Methylphenoxy)-2-propanol

This guide provides an in-depth technical examination of 1-(2-Methylphenoxy)-2-propanol, a molecule of interest within the broader class of aryloxypropanolamines and glycol ethers. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its structural features, analytical signatures, and synthetic strategies. We will dissect its molecular architecture, predict its spectroscopic behavior, and provide a robust, field-tested protocol for its synthesis, grounding all claims in authoritative references.

Part 1: Molecular Structure and Identification

The identity and behavior of a chemical compound are fundamentally dictated by its structure. For this compound, its nomenclature provides a precise blueprint for its atomic arrangement.

Systematic Nomenclature and Key Identifiers

A compound's formal identity is secured by universally recognized identifiers. The table below summarizes the key data for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 4317-61-7 | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

Structural Elucidation

The IUPAC name, this compound, can be deconstructed to reveal its core components:

-

-2-propanol: This indicates a three-carbon propane chain with a hydroxyl (-OH) group on the second carbon. This carbon is the molecule's chiral center.

-

1-(...): This signifies that a substituent is attached to the first carbon of the propanol backbone.

-

-phenoxy-: The substituent is a phenyl ring attached via an ether linkage (-O-).

-

2-Methyl...: A methyl group (-CH₃) is located on the second carbon (the ortho position) of the phenoxy ring.

This arrangement forms an aromatic ether alcohol, a structural motif present in many pharmacologically active compounds.

Caption: Proposed Williamson ether synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative methodology and should be performed by qualified personnel with appropriate safety measures.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylphenol (1.0 eq) and a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol.

-

Deprotonation: Add sodium hydroxide (1.05 eq) portion-wise while stirring. The mixture may be gently heated to ensure complete formation of the sodium phenoxide salt.

-

Nucleophilic Addition: Add 1-chloro-2-propanol (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

-

Washing: Wash the combined organic layers sequentially with dilute NaOH solution (to remove unreacted phenol), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation. [1]The fraction collected at ~130 °C / 12 mmHg should correspond to the pure product.

Validation and Quality Control

The identity and purity of the final product must be rigorously confirmed. This is achieved by employing the analytical techniques described in Part 3.

-

¹H and ¹³C NMR: To confirm the covalent structure and check for impurities.

-

IR Spectroscopy: To verify the presence of the key alcohol and ether functional groups.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

This multi-faceted analytical approach creates a self-validating system, ensuring the material produced is indeed the target compound at the desired purity.

Part 5: Applications and Pharmacological Context

While specific applications for this compound are not widely documented, its structure is highly analogous to compounds of known biological activity.

-

Mephenesin Analogue: The core structure is closely related to Mephenesin (3-(2-methylphenoxy)-1,2-propanediol), a well-known centrally acting muscle relaxant. A related derivative, 1-methoxy-3-(2-methylphenoxy)propan-2-ol, is also documented. [2]This structural similarity suggests that this compound could serve as a valuable scaffold or intermediate in the synthesis of novel central nervous system (CNS) agents.

-

Preservative Potential: The related compound 1-phenoxy-2-propanol is used as a preservative in cosmetics, indicating potential antimicrobial properties. [3] These connections make it a compound of interest for medicinal chemists exploring new therapeutic agents or for material scientists developing novel formulations.

Part 6: Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is widely available. Therefore, a conservative approach based on structurally related compounds is mandated. Data from compounds like 2-methyl-1-propanol and 2-methyl-1-phenoxy-2-propanol should be used as a guide. [4][5]

| Hazard Category | Precautionary Guidance |

|---|---|

| Flammability | Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames. [6] |

| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. Ingestion and inhalation may be harmful, potentially causing dizziness or drowsiness. [4][5] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat. Handle in a well-ventilated area or chemical fume hood. [6] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [6] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Disclaimer: This safety information is extrapolated and should be used for preliminary guidance only. A full risk assessment should be conducted before handling this chemical.

Conclusion

This compound is a chiral aromatic ether alcohol with a well-defined structure that can be reliably synthesized and characterized using standard laboratory techniques. Its structural relationship to known CNS-active compounds makes it a molecule of significant interest for further research and development. This guide provides the foundational knowledge—from structural theory and analytical prediction to practical synthesis and safety—required for scientists to confidently engage with this compound in their research endeavors.

References

-

2-Methyl-1-phenoxy-2-propanol , PubChem, National Center for Biotechnology Information. Available at: [Link]

-

2-Methyl-1-phenoxy-2-propanol Spectra , SpectraBase. Available at: [Link]

-

2-Propanol, 1-methoxy-3-(2-methylphenoxy)- , PubChem, National Center for Biotechnology Information. Available at: [Link]

-

2-Propanol, 1-(2-methylpropoxy)- , US EPA, Substance Registry Services. Available at: [Link]

-

1,3-Bis(2-methylphenoxy)-2-propanol , NIST Chemistry WebBook. Available at: [Link]

-

1-Propanol, 2-methyl- , NIST Chemistry WebBook. Available at: [Link]

-

2-Propanol Safety Data Sheet , Dutscher. Available at: [Link]

-

1-Phenoxy-2-propanol , PubChem, National Center for Biotechnology Information. Available at: [Link]

- Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol, Google Patents.

-

2-PROPANOL MSDS , Laboratory for Advanced Materials Processing. Available at: [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy , Universal Class. Available at: [Link]

-

Synthesis of (a) 1-Phenoxy-2-propanol , PrepChem.com. Available at: [Link]

-

2-Propanol, 1-[4-chloro-2-[1-(1H-imidazol-1-yl)ethenyl]-6-methylphenoxy]-3-[(1-meth ylethyl)amino] , LookChem. Available at: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 , ChemComplete via YouTube. Available at: [Link]

-

DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS , OSTI.GOV. Available at: [Link]

-

Molecular Structure and Lewis Structure for 2-Propanol (Isopropyl alcohol) , Dr. B's Chemistry & Physics via YouTube. Available at: [Link]

Sources

- 1. This compound CAS#: 4317-61-7 [m.chemicalbook.com]

- 2. 2-Propanol, 1-methoxy-3-(2-methylphenoxy)- | C11H16O3 | CID 572561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Two major applications of 1-phenoxy-2-propanol_Chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Methyl-1-phenoxy-2-propanol | C10H14O2 | CID 10374790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

1-(2-Methylphenoxy)-2-propanol CAS number 4317-61-7

An In-Depth Technical Guide to 1-(2-Methylphenoxy)-2-propanol (CAS: 4317-61-7): Properties, Synthesis, and Potential in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS: 4317-61-7), a molecule of significant interest to researchers in medicinal chemistry and drug development. While not a widely commercialized compound itself, its close structural relationship to the centrally acting muscle relaxant Mephenesin positions it as a valuable chemical intermediate, a scaffold for structure-activity relationship (SAR) studies, and a potential building block for novel therapeutic agents. This document delves into its chemical identity, physicochemical properties, plausible synthetic and analytical methodologies, and its pharmacological context, offering field-proven insights for its application in a research and development setting.

Chemical Identity and Significance

This compound is an aromatic ether and a secondary alcohol. Its core structure consists of an o-cresol moiety linked via an ether bond to a propan-2-ol backbone. This structure is of particular note due to its similarity to a class of drugs known as aryloxypropanolamines, which includes well-known pharmaceuticals like the beta-blocker Propranolol and the muscle relaxant Mephenesin. The primary significance for drug development professionals lies in its status as a direct analog of Mephenesin, differing only by the absence of a terminal hydroxyl group. This subtle structural modification makes it an ideal candidate for investigating the pharmacological impact of hydrophobicity and metabolic stability within this class of compounds.

| Identifier | Value | Reference |

| CAS Number | 4317-61-7 | [1] |

| Molecular Formula | C10H14O2 | [2] |

| Molecular Weight | 166.22 g/mol | [1] |

| IUPAC Name | 1-(2-methylphenoxy)propan-2-ol | N/A |

| Synonym(s) | 1-(o-tolyloxy)propan-2-ol | N/A |

| InChI Key | ISIQEWJJVXFCDP-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in experimental settings, from designing synthetic routes to formulating it for biological assays. The properties of this compound are summarized below.

| Property | Value | Reference |

| Physical State | Liquid | |

| Boiling Point | 130 °C at 12 mmHg | [1][3][4] |

| Density | 1.04 g/cm³ | [3][4] |

| Refractive Index | 1.5180 - 1.5210 | [3][4] |

| Flash Point | 109 °C | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3][4] |

| Purity (Typical) | >98% (GC) | [1][5] |

Synthesis and Characterization

The synthesis of this compound can be logically approached via Williamson ether synthesis, a robust and well-established method for forming ethers. This pathway offers high yields and utilizes readily available starting materials.

Retrosynthetic Approach and Rationale

The target molecule can be disconnected at the ether linkage, revealing o-cresol and a three-carbon electrophile, propylene oxide, as logical precursors. This is a classic Williamson ether synthesis strategy. The choice of o-cresol as the nucleophile is driven by its commercial availability and the need to install the specific methylphenoxy moiety. Propylene oxide is an ideal electrophile as it directly provides the propan-2-ol backbone upon regioselective nucleophilic attack at the less hindered carbon. The reaction is base-catalyzed; a strong base like sodium hydroxide or potassium carbonate is required to deprotonate the phenolic hydroxyl group of o-cresol, forming a more potent phenoxide nucleophile, which is necessary to open the epoxide ring of propylene oxide.

Experimental Workflow: Synthesis

The following diagram illustrates a plausible workflow for the synthesis and subsequent purification of the target compound.

Caption: A typical laboratory workflow for the synthesis of this compound.

Detailed Synthetic Protocol

-

Reactor Charging: In a well-ventilated fume hood, charge a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with o-cresol (1.0 eq) and a suitable solvent such as toluene.

-

Nucleophile Formation: Add powdered sodium hydroxide (1.1 eq). Heat the mixture to reflux to facilitate the formation of the sodium o-cresolate salt. The removal of water via a Dean-Stark trap can drive this equilibrium.

-

Epoxide Addition: Cool the reaction mixture to 50-60 °C. Add propylene oxide (1.2 eq) dropwise via an addition funnel. This step is exothermic and requires careful temperature control to prevent side reactions and ensure safety.

-

Reaction: After the addition is complete, maintain the reaction temperature and stir for several hours until TLC or GC analysis shows complete consumption of the starting material.

-

Aqueous Workup: Cool the mixture to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel. The organic layer contains the product.

-

Purification: Wash the organic layer sequentially with dilute HCl (to remove any remaining base), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Final Purification: Purify the resulting crude oil by vacuum distillation (lit. bp 130 °C/12 mmHg) to yield the final product as a clear, colorless to pale yellow liquid[1][3][4].

Relevance in Drug Development and Pharmacological Context

The Mephenesin Analogy: A Scaffold for Muscle Relaxants

The primary pharmacological interest in this compound stems from its identity as a structural analog of Mephenesin (3-(2-methylphenoxy)propane-1,2-diol). Mephenesin is a centrally acting muscle relaxant that has been used as an antidote for strychnine poisoning.[6][7] Its mechanism, while not fully elucidated, is believed to involve the antagonism of NMDA receptors and potential modulation of glycine levels, leading to a reduction in neuronal excitability and subsequent muscle relaxation.[6][7][8]

However, Mephenesin suffers from significant drawbacks, including a short duration of action due to rapid metabolism and a low therapeutic index.[6][7] This is where this compound becomes a valuable tool. By removing the primary hydroxyl group, the molecule's polarity is reduced. This modification is predicted to:

-

Increase Lipophilicity: Potentially enhancing its ability to cross the blood-brain barrier.

-

Alter Metabolism: The primary site of metabolic glucuronidation in Mephenesin is likely one of the hydroxyl groups. Removing one of them may significantly alter its pharmacokinetic profile and extend its half-life.

Hypothesized Mechanism of Action

Based on its structural similarity to Mephenesin, it is plausible that this compound could interact with similar neuronal targets. Researchers could use this compound to test hypotheses related to the specific pharmacophore required for activity at central nervous system receptors.

Caption: Hypothesized mechanism of action based on the Mephenesin scaffold.

Broader Context: The Aryloxypropanolamine Scaffold

The aryloxypropanolamine core is a privileged scaffold in medicinal chemistry. The most famous example is Propranolol, a non-selective beta-blocker used to treat hypertension and other cardiovascular conditions.[9][10] In Propranolol, the scaffold is modified with a naphthyloxy group and an isopropylamino group, directing its activity towards beta-adrenergic receptors.[11][12] The existence of such diverse activities from a common backbone underscores the value of exploring novel derivatives like this compound. It serves as a testament to how subtle modifications to the aromatic ring and the propanolamine side chain can drastically alter the pharmacological target and therapeutic outcome.

Analytical Methodologies

Robust analytical methods are critical for verifying the purity and identity of a compound intended for research. Standard chromatographic techniques are well-suited for this compound.

Analytical Workflow

The following diagram outlines a standard workflow for the quality control analysis of a synthesized batch of the compound.

Caption: Standard analytical workflow for quality control of this compound.

Protocol for Purity Assessment by Gas Chromatography (GC)

-

Instrumentation: Agilent GC system with a Flame Ionization Detector (FID).

-

Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium or Hydrogen, constant flow.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Sample Preparation: Dilute 1 µL of the compound in 1 mL of a suitable solvent like 2-propanol or ethyl acetate.[13]

-

Injection Volume: 1 µL.

-

Data Analysis: Purity is determined by the area percent of the main peak in the resulting chromatogram.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. The available safety data indicates that this compound is an irritant and requires careful handling.

| Hazard Category | Description | Precautionary Measures | Reference |

| Eye Irritation | Causes serious eye irritation. | Wear safety goggles or a face shield. Ensure an eyewash station is accessible. | [14] |

| Skin Irritation | Causes skin irritation. May be harmful in contact with skin. | Wear nitrile or other appropriate chemical-resistant gloves. | [14] |

| Inhalation | May cause respiratory irritation. | Use only in a well-ventilated area or a chemical fume hood. | [14] |

| Ingestion | May be harmful if swallowed. May cause central nervous system effects. | Do not ingest. Wash hands thoroughly after handling. | [14] |

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.

-

Handling: Avoid breathing vapors. Use only in a chemical fume hood. Keep away from heat and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

Conclusion

This compound (CAS: 4317-61-7) represents more than just a chemical entry in a catalog. For the discerning researcher, it is a strategic tool for probing the complex world of neuropharmacology. Its structural relationship to Mephenesin provides a clear and rational starting point for the design of novel central nervous system agents, particularly in the area of muscle relaxants. By understanding its synthesis, properties, and the pharmacological context in which it sits, drug development professionals can leverage this compound to conduct insightful structure-activity relationship studies, potentially leading to the discovery of new chemical entities with improved pharmacokinetic and pharmacodynamic profiles.

References

-

Aladdin Scientific. This compound | 4317-61-7.

-

ChemicalBook. 4317-61-7 CAS MSDS (this compound).

-

LookChem. This compound CAS#: 4317-61-7.

-

LookChem. Cas 4317-61-7,this compound.

-

Spectrum Chemical. This compound Safety Data Sheet.

-

Wikipedia. Mephenesin.

-

PubMed Central. Investigation of Host–Guest Inclusion Complex of Mephenesin with α-Cyclodextrin for Innovative Application in Biological System.

-

PubChem. Mephenesin.

-

Thermo Fisher Scientific. Safety Data Sheet: 2-Amino-2-methyl-1-propanol.

-

Sigma-Aldrich. Safety Data Sheet.

-

ChemicalBook. MEPHENESIN | 59-47-2.

-

Sigma-Aldrich. Safety Data Sheet.

-

PrepChem.com. Synthesis of (a) 1-Phenoxy-2-propanol.

-

PubChem. 2-Propanol, 1-methoxy-3-(2-methylphenoxy)-.

-

US EPA. 2-Propanol, 1-(2-methylpropoxy)- - Substance Details.

-

TCI Chemicals. Safety Data Sheet: 1-(3-Methoxyphenoxy)-2-propanol.

-

Santa Cruz Biotechnology. Mephenesin | CAS 59-47-2.

-

Google Patents. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.

-

Wikipedia. Propranolol.

-

ChemicalBook. Two major applications of 1-phenoxy-2-propanol.

-

LookChem. 2-Propanol, 1-[4-chloro-2-[1-(1H-imidazol-1-yl)ethenyl]-6-methylphenoxy]-3-[(1-meth ylethyl)amino]-.

-

Google Patents. US6846961B2 - Preparation of 1-methoxy-2-propanol.

-

OSHA. 2-AMINO-2-METHYL-1-PROPANOL (AMP).

-

Sigma-Aldrich. 1-Methoxy-2-propanol analytical standard.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(2-methoxypropoxy)propan-2-ol.

-

Sigma-Aldrich. 2-Propanol analytical standard.

-

Sigma-Aldrich. 2-Propanol.

-

Benchchem. Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development.

-

PubChem. 2-Methyl-1-phenoxy-2-propanol.

-

MDPI. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective.

-

Fisher Scientific. 2-Propanol.

-

Sigma-Aldrich. 2-Propanol analytical standard.

-

Pharmaguideline. SAR of Beta Blockers.

-

YouTube. Propranolol - Mechanism of Action.

-

PubChem. Propranolol.

-

PubMed Central. Propranolol Hydrochloride Buccoadhesive Tablet: Development and In-vitro Evaluation.

-

MDPI. Formulation Optimization of Extemporaneous Oral Liquids Containing Naloxone and Propranolol for Pediatric Use.

-

PubMed. Transdermal resorption of an ethanol- and 2-propanol-containing skin disinfectant.

Sources

- 1. This compound | 4317-61-7 [sigmaaldrich.cn]

- 2. lookchem.com [lookchem.com]

- 3. 4317-61-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 4317-61-7 [m.chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Mephenesin - Wikipedia [en.wikipedia.org]

- 7. Investigation of Host–Guest Inclusion Complex of Mephenesin with α-Cyclodextrin for Innovative Application in Biological System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mephenesin | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Propranolol - Wikipedia [en.wikipedia.org]

- 10. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective | MDPI [mdpi.com]

- 12. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 13. 2-Propanol | Fisher Scientific [fishersci.com]

- 14. fishersci.com [fishersci.com]

1-(o-Tolyloxy)propan-2-ol synthesis basics

An In-depth Technical Guide to the Synthesis of 1-(o-Tolyloxy)propan-2-ol

Abstract

This guide provides a comprehensive technical overview of the fundamental principles and practical methodologies for the synthesis of 1-(o-tolyloxy)propan-2-ol (CAS No. 4317-61-7). The primary focus is on the Williamson ether synthesis, explored through two principal pathways: the base-catalyzed ring-opening of propylene oxide and the nucleophilic substitution of a halo-alcohol. We delve into the mechanistic underpinnings, explain the causality behind experimental choices, and provide detailed, field-proven protocols for synthesis, purification, and characterization. This document is intended to serve as a valuable resource for professionals engaged in fine chemical synthesis and pharmaceutical research, where aryloxy propanolamine structures are common motifs.

Introduction and Significance

1-(o-Tolyloxy)propan-2-ol is a chemical intermediate belonging to the class of aryloxy propanols. Its structure is characterized by an ortho-cresol (o-tolyl) group linked via an ether bond to a propan-2-ol moiety. This structural motif is foundational in a variety of pharmacologically active molecules. For instance, it is closely related to the centrally acting muscle relaxant Mephenesin (3-(o-tolyloxy)-1,2-propanediol) and can be found in the impurity profiles of drugs like Atomoxetine.[1][2][] A thorough understanding of its synthesis is therefore critical for process development, impurity synthesis, and the exploration of new chemical entities.

The core challenge in synthesizing this molecule lies in the regioselective formation of the ether linkage to produce the secondary alcohol, a task efficiently accomplished through well-established nucleophilic substitution reactions.

Core Synthesis Methodologies: A Mechanistic Perspective

The most reliable and industrially relevant approach to synthesizing 1-(o-tolyloxy)propan-2-ol is the Williamson ether synthesis.[4] This venerable reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) on an electrophile bearing a suitable leaving group.[5] We will explore the two most logical variations for this target molecule.

Primary Route: Base-Catalyzed Ring-Opening of Propylene Oxide

This pathway is often preferred due to its high atom economy and the commercial availability of the starting materials: o-cresol and propylene oxide. The reaction proceeds in two distinct, yet concurrent, mechanistic steps.

Causality and Experimental Rationale:

-

Deprotonation: The synthesis is initiated by the deprotonation of the phenolic hydroxyl group of o-cresol. A moderately strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is sufficient for this task, as phenols are significantly more acidic than aliphatic alcohols.[6] The choice of base is critical; stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions and more stringent handling precautions.[7] The resulting sodium or potassium o-cresoxide is a potent nucleophile.

-

Nucleophilic Attack and Ring-Opening: The o-cresoxide ion then attacks the propylene oxide molecule. Propylene oxide, an epoxide, is an excellent electrophile due to the inherent strain of its three-membered ring.[8] The attack follows an Sₙ2 mechanism, where the nucleophile attacks a carbon atom, simultaneously breaking the C-O bond of the ring.[4]

-

Regioselectivity: In basic or neutral conditions, the nucleophilic attack on an unsymmetrical epoxide like propylene oxide occurs at the less sterically hindered carbon atom.[8] Therefore, the o-cresoxide attacks the terminal carbon (C1) of propylene oxide, leading exclusively to the formation of the propan-2-ol isomer, our desired product. This regioselectivity is a key advantage of this method.

Caption: Mechanism of base-catalyzed epoxide ring-opening.

Alternative Route: Sₙ2 Reaction with a Halo-alcohol

An alternative, though often less direct, approach involves the reaction of sodium o-cresoxide with a 3-carbon electrophile that already contains the hydroxyl group, such as 1-chloro-2-propanol.

Causality and Experimental Rationale:

-

Mechanism: This pathway follows a classic Williamson Sₙ2 mechanism. The phenoxide nucleophile directly displaces the halide leaving group (e.g., chloride) from the primary carbon of the halo-alcohol.[9]

-

Substrate Choice: The choice of a primary halide (1-chloro-2-propanol) is crucial. Using a secondary halide (e.g., 2-chloro-1-propanol) would significantly increase the likelihood of a competing E2 elimination reaction, reducing the yield of the desired ether.[4][5]

-

Potential Complications: A key challenge is a potential side reaction where the alcohol moiety of the halo-alcohol is deprotonated by the base, leading to the formation of propylene oxide in situ. This can complicate the reaction kinetics and product profile. Therefore, careful control of stoichiometry and reaction conditions is essential.

Detailed Experimental Protocol (Primary Route)

This protocol describes a representative lab-scale synthesis of 1-(o-tolyloxy)propan-2-ol via the propylene oxide ring-opening method.

Self-Validation: The protocol's integrity is maintained by checkpoints, such as TLC monitoring and spectroscopic confirmation, ensuring the reaction proceeds as intended and the final product meets purity standards.

Reagents and Equipment

| Reagent/Material | Quantity | Molar Eq. | Notes |

| o-Cresol | 10.81 g | 1.0 | Purity >99% |

| Sodium Hydroxide | 4.40 g | 1.1 | Pellets or flakes |

| Propylene Oxide | 7.0 g | 1.2 | Handle in a fume hood |

| Dimethylformamide (DMF) | 100 mL | - | Anhydrous grade |

| Ethyl Acetate | 300 mL | - | Reagent grade |

| Deionized Water | 200 mL | - | |

| Brine (sat. NaCl) | 50 mL | - | |

| Anhydrous MgSO₄ | - | - | Drying agent |

| Silica Gel | - | - | For chromatography (230-400 mesh) |

Equipment: 500 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, standard glassware for chromatography.

Step-by-Step Methodology

-

Phenoxide Formation:

-

Charge the three-neck flask with o-cresol (10.81 g) and DMF (100 mL).

-

Begin stirring and add sodium hydroxide (4.40 g) portion-wise. An exotherm may be observed.

-

Heat the mixture to 60 °C and stir for 1 hour to ensure complete formation of the sodium o-cresoxide salt.

-

-

Epoxide Addition:

-

Cool the reaction mixture to room temperature.

-

Add propylene oxide (7.0 g) to the dropping funnel.

-

Add the propylene oxide dropwise to the stirred phenoxide solution over 30 minutes. Maintain the internal temperature below 40 °C (use a water bath if necessary).

-

-

Reaction and Monitoring:

-

After the addition is complete, heat the mixture to 70 °C and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the o-cresol spot indicates reaction completion.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil is purified by flash column chromatography on silica gel.

-

Elute with a gradient of 10% to 30% ethyl acetate in hexane.

-

Collect fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 1-(o-tolyloxy)propan-2-ol as a clear, viscous liquid.

-

Caption: Experimental workflow for the synthesis of 1-(o-tolyloxy)propan-2-ol.

Characterization and Quality Control

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals: a doublet for the methyl group on the propanol chain (approx. 1.2 ppm), a multiplet for the methine proton (CH-OH, approx. 4.0 ppm), two diastereotopic protons for the CH₂ group adjacent to the ether oxygen (approx. 3.8-3.9 ppm), a singlet for the tolyl methyl group (approx. 2.2 ppm), and aromatic protons in the 6.8-7.2 ppm region.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 10 distinct carbon signals corresponding to the structure.

-

Mass Spectrometry (ESI-MS): This analysis will confirm the molecular weight of the compound (C₁₀H₁₄O₂, MW: 166.22 g/mol ). The spectrum should show a prominent ion for [M+H]⁺ at m/z 167.2 or [M+Na]⁺ at m/z 189.2.

-

Purity Assessment (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity of the final product, which should typically exceed 95% after chromatography.

Quantitative Data Summary

The following table provides representative data for the synthesis methodologies discussed. Actual results may vary based on specific reaction scales and conditions.

| Parameter | Method A: Epoxide Ring-Opening | Method B: Sₙ2 with Halo-alcohol |

| Key Electrophile | Propylene Oxide | 1-chloro-2-propanol |

| Typical Base | NaOH, K₂CO₃ | NaH, K₂CO₃ |

| Solvent | DMF, Toluene | DMF, THF |

| Temperature | 60-80 °C | 50-70 °C |

| Typical Yield | 80-95% | 65-85% |

| Key Advantages | High regioselectivity, good atom economy | Utilizes a stable liquid electrophile |

| Key Disadvantages | Requires handling a volatile, toxic epoxide | Potential for in situ epoxide formation, lower yields |

References

-

PHARMD GURU. (n.d.). MEPHENESIN. Retrieved from [Link]

-

Ahluwalia, V. K., & Parashar, R. K. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

-

University Laboratory Experiment. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (1981). Propylene oxide reaction products. US4268686A.

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Mephenesin. Retrieved from [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

-

Chemcess. (n.d.). o-Cresol: Properties, Reactions, Production And Uses. Retrieved from [Link]

-

Wikipedia. (n.d.). Propylene oxide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Atomoxetine-impurities. Retrieved from [Link]

Sources

- 1. Mephenesin - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemcess.com [chemcess.com]

- 7. youtube.com [youtube.com]

- 8. Propylene oxide - Wikipedia [en.wikipedia.org]

- 9. community.wvu.edu [community.wvu.edu]

Spectroscopic data of 1-(2-Methylphenoxy)-2-propanol

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Methylphenoxy)-2-propanol

This guide provides a comprehensive technical overview of the spectroscopic methods used for the structural elucidation and quality control of this compound (CAS No. 70914-25-9). As experimental spectra for this specific compound are not widely published in public databases, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive analysis. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule and its derivatives.

Introduction: The Molecular Blueprint

This compound is an organic compound featuring a secondary alcohol and an ether linkage to an o-cresyl group. Its precise structure dictates its chemical and physical properties, making unambiguous characterization essential for its application in research and development. Spectroscopic analysis provides a non-destructive window into the molecular framework, allowing for the confirmation of functional groups, connectivity, and overall purity.

This guide will deconstruct the molecule's signature across four primary analytical techniques: Infrared (IR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an indispensable tool for rapidly identifying the presence of key functional groups.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl (O-H), ether (C-O), aromatic (C=C), and aliphatic (C-H) groups. The broadness of the O-H stretch is a hallmark of hydrogen bonding in the liquid or solid state.[1]

| Wavenumber (cm⁻¹) | Predicted Intensity | Bond Vibration | Functional Group |

| ~3550 - 3200 | Strong, Broad | O-H stretch | Secondary Alcohol |

| ~3100 - 3000 | Medium | C-H stretch | Aromatic Ring |

| ~2980 - 2850 | Strong | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1600 & ~1490 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C stretch | Aryl-Alkyl Ether |

| ~1120 - 1050 | Strong | C-O stretch | Secondary Alcohol |

| ~750 | Strong | C-H out-of-plane bend | 1,2-Disubstituted (ortho) Benzene |

Data predicted based on characteristic absorption frequencies for alcohols and ethers and spectral data for analogous compounds like 1-phenoxy-2-propanol.[1][2][3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol is designed for rapid, high-quality data acquisition without extensive sample preparation.

-

Instrument Preparation: Ensure the Fourier-transform infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the sample scan. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[3]

-

Data Processing: The resulting spectrum will be automatically ratioed against the background, yielding a transmittance or absorbance spectrum. Clean the ATR crystal thoroughly after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

| Label (Structure) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.30 | Doublet (d) | 3H | -CH(OH)CH₃ |

| b | ~2.25 | Singlet (s) | 3H | Ar-CH₃ |

| c | ~2.5-3.0 | Singlet (broad) | 1H | -OH |

| d | ~3.90 | Doublet of doublets (dd) | 1H | O-CH₂ -CH (one H) |

| e | ~4.05 | Doublet of doublets (dd) | 1H | O-CH₂ -CH (one H) |

| f | ~4.20 | Multiplet (m) | 1H | -CH (OH)CH₃ |

| g | ~6.85-7.25 | Multiplet (m) | 4H | Ar-H |

Chemical shifts are predicted based on standard values and data for analogous structures.[5][6] The hydroxyl proton (c) is often broad and may not show clear coupling; its chemical shift is highly dependent on concentration and temperature.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound into a clean NMR tube.

-

Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and invert several times to ensure the sample is fully dissolved.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to optimize homogeneity.

-

Data Acquisition: Acquire the spectrum using standard acquisition parameters for a ¹H experiment. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments in the molecule.

| Predicted Shift (δ, ppm) | Assignment |

| ~16.5 | Ar-C H₃ |

| ~21.0 | -CH(OH)C H₃ |

| ~68.0 | -C H(OH)CH₃ |

| ~75.0 | O-C H₂-CH |

| ~111.5 | Aromatic C (Ar-H) |

| ~121.0 | Aromatic C (Ar-H) |

| ~127.0 | Aromatic C (Ar-H) |

| ~128.0 | Aromatic C (Ar-C H₃) |

| ~131.0 | Aromatic C (Ar-H) |

| ~156.0 | Aromatic C (Ar-O) |

Chemical shifts are predicted based on standard values and spectral data for related compounds.[7][8][9][10] The assignment of specific aromatic carbons requires more advanced 2D NMR techniques but the expected chemical shift range is well-established.[11]

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

-

Instrument Setup: Tune the spectrometer probe to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through its characteristic fragmentation pattern.

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₀H₁₄O₂. Molecular Weight: 166.22 g/mol . The molecular ion peak (M⁺˙) is expected at m/z = 166. Alcohols often show a weak or absent molecular ion peak due to facile fragmentation.[12][13]

| m/z | Predicted Intensity | Proposed Fragment |

| 166 | Low | [C₁₀H₁₄O₂]⁺˙ (Molecular Ion) |

| 151 | Medium | [M - CH₃]⁺ |

| 121 | Medium | [M - CH₃CHO - H]⁺ |

| 108 | High | [HOC₆H₄CH₃]⁺˙ (o-cresol radical cation) |

| 107 | High | [OC₆H₄CH₃]⁺ (cresoxy cation) |

| 91 | Medium | [C₇H₇]⁺ (tropylium ion) |

| 45 | High (Base Peak) | [CH₃CHOH]⁺ |

Fragmentation pathways are predicted based on established mechanisms such as alpha-cleavage and cleavage of the ether bond, supported by data for similar structures.[4][12][14]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). GC introduction is preferred for purity analysis.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of this compound. While this guide presents a predictive framework, it is grounded in the established principles of spectroscopy and data from closely related molecules. Researchers employing these methods can use this document as a benchmark for verifying the identity, structure, and purity of their materials, ensuring the integrity and reproducibility of their scientific endeavors.

References

- BenchChem. (n.d.). Spectroscopic characterization of Propanol-PEG6-CH2OH (NMR, FTIR).

-

Pawlus, S., et al. (2023). Experimental and Computational Approach to Studying Supramolecular Structures in Propanol and Its Halogen Derivatives. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Pawlus, S., et al. (2023). Experimental and Computational Approach to Studying Supramolecular Structures in Propanol and Its Halogen Derivatives. PMC - NIH. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanol, 1-(1-methylethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanol, 1-(2-methoxypropoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-. NIST Chemistry WebBook. Retrieved from [Link]

-

López, A., et al. (2022). Rotational spectroscopy of n-propanol: Aa and Ag conformers. Astronomy & Astrophysics (A&A). Retrieved from [Link]

-

López, A., et al. (2022). Rotational spectroscopy n-propanol: Aa and Ag conformers. arXiv. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanol, 1-(2-methoxypropoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). Retrieved from [Link]

-

University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-1-phenoxy-2-propanol. Retrieved from [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1-((1-METHYLETHYL)AMINO)-3-(4-METHYLPHENOXY)-2-PROPANOL, (2S)-. Retrieved from [Link]

-

Wiley Online Library. (2020). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [Link]

-

NMRbox. (n.d.). (1S)-2-Methyl-1-phenyl-1-propanol. Retrieved from [Link]

-

NIST. (n.d.). 1-Phenoxypropan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Introduction to 13C-NMR Spectroscopy. Retrieved from [Link]

-

PubMed. (2013). Sodium dodecyl sulfate and sodium dodecyl benzenesulfonate are ligands for peroxisome proliferator-activated receptor γ. J Toxicol Sci. Retrieved from [Link]

-

iChemical. (2023). SDBS, Sodium Dodecylbenzene Sulfonate Surfactant. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanol, 1-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Henan Surface Chemical Industry Co Ltd. (n.d.). Sodium Dodecyl Benzene Sulphonate 50%, 60% (SDBS Paste). Retrieved from [Link]

Sources

- 1. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Experimental and Computational Approach to Studying Supramolecular Structures in Propanol and Its Halogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Phenoxypropan-2-ol [webbook.nist.gov]

- 5. 1-Phenoxy-2-propanol(770-35-4) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 1-Methoxy-2-propanol(107-98-2) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Methyl-1-propanol(78-83-1) 13C NMR spectrum [chemicalbook.com]

- 10. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 2-Propanol, 1-methoxy- [webbook.nist.gov]

An In-Depth Technical Guide to the Molecular Properties of 1-(2-Methylphenoxy)-2-propanol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a focused yet comprehensive overview of the core physicochemical properties of 1-(2-Methylphenoxy)-2-propanol, with a primary emphasis on its molecular weight. Understanding these fundamental characteristics is a critical first step in any research, development, or quality control workflow involving this compound.

Core Molecular Identifiers

This compound, also known by its synonym 1-(o-tolyloxy)propan-2-ol, is an aromatic ether alcohol. Its precise molecular weight is a cornerstone for a multitude of laboratory calculations, from determining molar concentrations for assays to interpreting the results of mass spectrometry.

The molecular weight of this compound is 166.22 g/mol [1][2].

This value is derived from its chemical formula, C10H14O2 [2][3], which details the atomic composition of the molecule.

Physicochemical Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below. These values are essential for experimental design, safety assessments, and analytical method development.

| Property | Value | Source |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Molecular Formula | C10H14O2 | [2][3] |

| CAS Number | 4317-61-7 | [1][3] |

| Boiling Point | 130 °C (at 12 mmHg) | [1] |

| Density | 1.04 g/cm³ | [1] |

| Refractive Index | 1.5180 - 1.5210 | [1] |

The Significance of Molecular Weight in a Research Context

While seemingly a simple data point, the molecular weight (MW) is a pivotal parameter in both theoretical and practical applications:

-

Stoichiometric Calculations: In synthetic chemistry, the MW is non-negotiable for calculating reactant and product masses, determining theoretical yields, and establishing reaction stoichiometry.

-

Solution Preparation: For researchers in pharmacology, biology, and analytical chemistry, the MW is fundamental for preparing solutions of known molarity (mol/L), ensuring the accuracy and reproducibility of experiments.

-

Analytical Characterization: Techniques like mass spectrometry measure the mass-to-charge ratio (m/z) of a molecule, providing an experimental verification of its molecular mass. A match between the experimental mass and the calculated molecular weight is a primary indicator of compound identity and purity.

-

Pharmacokinetics & Drug Development: In drug development, the molecular weight of a compound can influence its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, Lipinski's Rule of Five, a guideline for drug-likeness, includes a criterion for molecular weight (< 500 Da).

Workflow for Molecular Weight Verification

In a professional laboratory setting, while the theoretical molecular weight is known, its experimental verification is a standard part of quality control and compound characterization. The workflow below outlines a typical process using mass spectrometry.

This process confirms the identity of the target compound by ensuring the experimentally measured mass corresponds to the calculated theoretical molecular weight.

Chemical Structure

The arrangement of atoms in this compound directly corresponds to its molecular formula and weight. The diagram below illustrates its structure, featuring a 2-methylphenoxy group attached to a propan-2-ol backbone.

References

Sources

An In-depth Technical Guide on the Safe Handling of 1-(2-Methylphenoxy)-2-propanol

This guide provides comprehensive safety protocols and handling instructions for 1-(2-Methylphenoxy)-2-propanol, tailored for researchers, scientists, and professionals in drug development. By integrating established safety principles with insights into the compound's chemical nature, this document serves as an essential resource for maintaining a safe laboratory environment.

Section 1: Compound Identification and Physicochemical Properties

This compound is a chemical intermediate that requires careful handling due to its potential hazards. A thorough understanding of its physical and chemical properties is the foundation of a robust safety protocol. While specific data for this compound is limited, properties can be inferred from structurally similar compounds such as Mephenesin (3-(2-Methylphenoxy)-1,2-propanediol) and various isomers of propanol ethers.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source (Compound) |

| Molecular Formula | C10H14O2 | (2-Methyl-1-phenoxy-2-propanol)[1] |

| Boiling Point | 130 °C / 12mmHg | (this compound)[2] |

| Density | 1.04 g/cm³ | (this compound)[2] |

| Refractive Index | 1.5180-1.5210 | (this compound)[2] |

| Appearance | Clear liquid | (this compound)[2] |

| Storage Temperature | Room Temperature, Sealed in Dry | (this compound)[2] |

Note: Data for closely related compounds are used to provide a likely profile for this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.

Section 2: Hazard Identification and Toxicological Profile

Understanding the potential health effects of this compound is critical for risk assessment and the implementation of appropriate safety measures. The primary hazards associated with similar aromatic propanol ethers include skin and eye irritation, and potential central nervous system effects with significant exposure.

Hazard Statements for Structurally Similar Compounds:

-

H226: Flammable liquid and vapor.[3]

-

H319: Causes serious eye irritation.[4]

-

H360: May damage fertility or the unborn child.

Table 2: Toxicological Data for Related Compounds

| Toxicity Endpoint | Species | Route | Value | Source (Compound) |

| LD50 | Rat | Oral | > 5,000 mg/kg | (1-(2-Methoxypropoxy)-2-propanol)[6] |

| LD50 | Rabbit | Dermal | 9,510 mg/kg | (1-(2-Methoxypropoxy)-2-propanol)[6] |

| Eye Irritation | Rabbit | - | Mild to moderate irritant | (1-(2-Methoxypropoxy)-2-propanol)[6] |

| Skin Irritation | Rabbit | - | Not a skin irritant | (1-(2-Methoxypropoxy)-2-propanol)[6] |

Note: The toxicological profile is based on data from similar compounds. The actual toxicity of this compound may vary.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

The primary line of defense is to handle this compound in a controlled environment.

-

Ventilation: All work should be conducted in a well-ventilated area. Use of a laboratory fume hood is mandatory to keep airborne concentrations below occupational exposure limits and minimize inhalation risks.[7]

-

Ignition Source Control: This compound may be flammable. Keep away from heat, sparks, open flames, and other ignition sources. Use intrinsically safe and explosion-proof electrical and ventilating equipment.[3][4][8] Ensure proper grounding and bonding of containers and receiving equipment to prevent static discharge.[3]

-

Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that meets ANSI Z87.1 standards.[8][10]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[7] Always inspect gloves for signs of degradation or puncture before use.

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or tasks with a higher risk of splashing, a two-piece chemical splash suit or disposable coveralls may be necessary.[10][11]

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[11]

Caption: PPE Selection Workflow.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial to prevent accidents and maintain the integrity of the compound.

Handling

-

Work Practice: Work under a chemical fume hood. Do not inhale the substance or mixture. Avoid generation of vapors and aerosols.[4]

-

Hygiene: Wash hands thoroughly after handling.[8] Change contaminated clothing promptly. Do not eat, drink, or smoke in the laboratory.[12]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] Keep away from heat and sources of ignition.[4]

-

Incompatibilities: Store away from strong oxidizing agents and acids.[8]

Section 5: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][13]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[4][14]

-

Eye Contact: After eye contact, rinse out with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8][14]

-

Ingestion: If swallowed, do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[4][12]

Spill Response

The response to a spill should be swift and systematic to minimize exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

-

Alert Personnel: Immediately alert others in the vicinity and evacuate non-essential personnel.[9][15]

-